Trinonanoin
Overview
Description
Synthesis AnalysisThe synthesis of complex organic molecules often involves the generation of specific radicals or cations as intermediates, leading to the desired product. For example, the generation of trityl radicals through nucleophilic quenching of tris(2,3,5,6-tetrathiaaryl)methyl cations shows how specific conditions lead to the synthesis of complex molecules with high yield and reproducibility (Rogozhnikova et al., 2013). This process could be analogous to methods used in the synthesis of compounds like "Trinonanoin."
Molecular Structure Analysis
The analysis of molecular structures involves understanding the arrangement of atoms within a molecule. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For instance, the study of polyoxometalate derivatives with multiple organic groups illustrates the synthesis and structural analysis of complex molecules through X-ray crystallography (Xin et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can vary widely, depending on the functional groups present. For example, the catalytic asymmetric synthesis of quinones shows the versatility of using chiral organocatalysts and metal-ligand complexes to achieve stereoselective synthesis, which could be relevant for synthesizing specific configurations of "Trinonanoin" or similar compounds (Hosamani et al., 2016).
Physical Properties Analysis
The physical properties of organic molecules, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies like the synthesis of triindanone-fused spiro[bicyclo[2.2.2]octane-2,3'-indolines] provide insights into how specific structural features affect the physical properties of complex molecules (Liu et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding how a molecule like "Trinonanoin" might behave under different conditions. The synthesis and study of tricyclic compounds containing nonenolizable cyano enones, for instance, highlight how the presence of specific functional groups can confer high potency anti-inflammatory and cytoprotective properties, indicating the importance of chemical properties in the functionality of organic compounds (Honda et al., 2011).
Scientific Research Applications
Effects on Fat Metabolism in Rabbits : Trinonanoin, when used in total parenteral nutrition, combines the benefits of usual MCTs with a lower ketogenic action and the release of three carbon units. It's well-tolerated and causes no significant differences in body weight changes. Notably, it results in lower ketone body concentrations and a marked increase in plasma short-chain fatty acid concentrations compared to usual MCTs (Linseisen & Wolfram, 1993).
Parameters of Carbohydrate and Protein Metabolism : Another study on the metabolic effects of Trinonanoin in rabbits found that it leads to higher plasma glucose, lactate, pyruvate, and liver glycogen concentrations, indicating a glucogenic effect. The study also observed that the nitrogen balance was not significantly influenced by the type of fat emulsion administered (Linseisen & Wolfram, 1993).
Organ Changes after Administration in Rabbits : Trinonanoin, when administered parenterally to rabbits, showed no negative effects on organ weights and liver lipid concentrations. Some rabbits exhibited macroscopic but not histological liver changes. The extent of nonanoic acid deposition in various tissues was similar to that seen in MCT groups, suggesting a comparable metabolic handling (Linseisen & Wolfram, 1993).
Use in Quantitative Determination of MCTs in Infant Formula : Trinonanoin has been used as an internal standard in methods developed for the separation of MCTs using reverse phase HPLC, indicating its utility in analytical chemistry, particularly in the context of infant nutrition (Lee, 1986).
properties
IUPAC Name |
2,3-di(nonanoyloxy)propyl nonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIMSXJXBHUHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155039 | |
Record name | Tripelargonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tripelargonin | |
CAS RN |
126-53-4 | |
Record name | Trinonanoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripelargonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripelargonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tripelargonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl trinonan-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPELARGONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCU1321U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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